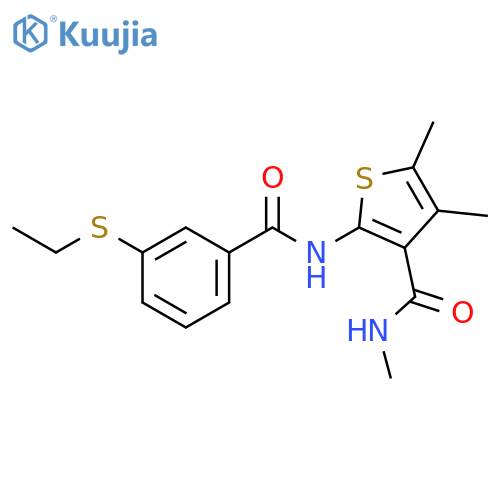

Cas no 886914-45-0 (2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide)

886914-45-0 structure

商品名:2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide

CAS番号:886914-45-0

MF:C17H20N2O2S2

メガワット:348.482901573181

CID:5477475

2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenecarboxamide, 2-[[3-(ethylthio)benzoyl]amino]-N,4,5-trimethyl-

- 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide

-

- インチ: 1S/C17H20N2O2S2/c1-5-22-13-8-6-7-12(9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20)

- InChIKey: WBKQKILAFNUOLH-UHFFFAOYSA-N

- ほほえんだ: C1(NC(=O)C2=CC=CC(SCC)=C2)SC(C)=C(C)C=1C(NC)=O

2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2647-0418-2mg |

2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |

886914-45-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2647-0418-20μmol |

2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |

886914-45-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2647-0418-1mg |

2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |

886914-45-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2647-0418-2μmol |

2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |

886914-45-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2647-0418-50mg |

2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |

886914-45-0 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2647-0418-15mg |

2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |

886914-45-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2647-0418-75mg |

2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |

886914-45-0 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2647-0418-20mg |

2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |

886914-45-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2647-0418-5mg |

2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |

886914-45-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2647-0418-5μmol |

2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide |

886914-45-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

886914-45-0 (2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 157047-98-8(Benzomalvin C)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量